
2-(Methoxymethyl)naphthylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)naphthylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their reactivity and utility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to act as a nucleophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Methoxymethyl)naphthylmagnesium bromide typically involves the reaction of 2-(Methoxymethyl)naphthalene with magnesium in the presence of a brominating agent. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:
Starting Materials: 2-(Methoxymethyl)naphthalene, magnesium turnings, and bromine.
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large Reactors: Equipped with inert gas purging systems to maintain an anhydrous environment.
Automated Systems: For the precise addition of reagents and control of reaction conditions.
Purification: The product is often purified by distillation or crystallization to ensure high purity and concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)naphthylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic structures.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Catalysts: Sometimes used to enhance reaction rates and selectivity.
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Scientific Research Applications
2-(Methoxymethyl)naphthylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Involved in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)naphthylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylmagnesium bromide: Another Grignard reagent with similar reactivity but without the methoxymethyl group.
2-Methoxy-1-naphthylmagnesium bromide: Similar structure but with the methoxy group directly attached to the naphthalene ring.
Uniqueness
2-(Methoxymethyl)naphthylmagnesium bromide is unique due to the presence of the methoxymethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific organic molecules where such selectivity is required.
Properties
Molecular Formula |
C12H11BrMgO |
|---|---|
Molecular Weight |
275.42 g/mol |
IUPAC Name |
magnesium;2-(methoxymethyl)-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C12H11O.BrH.Mg/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10;;/h2-7H,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RIGBSULTXSXWMI-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


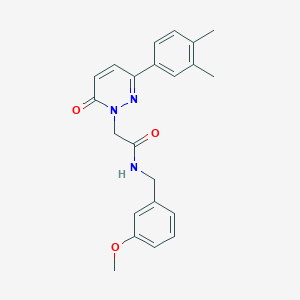
![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)
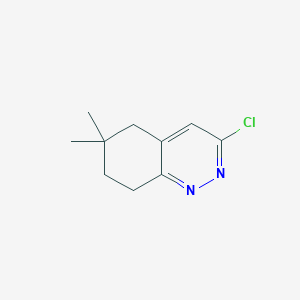
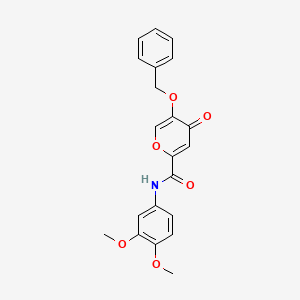
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B14880224.png)
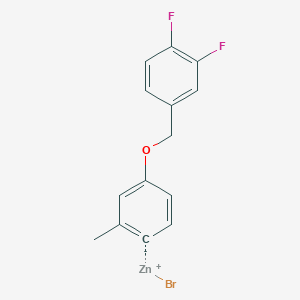

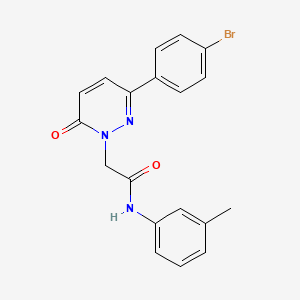


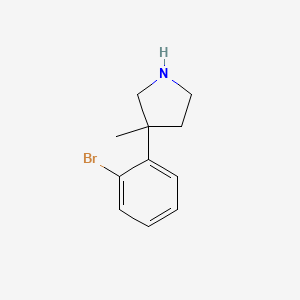
![(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14880276.png)
